molecular formula C25H19F3N2OS B2974801 2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide CAS No. 292056-83-8

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2974801
CAS No.: 292056-83-8
M. Wt: 452.5
InChI Key: JXDPAVMAZJQABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide (CAS 292056-83-8) is a synthetic organic compound with a molecular formula of C25H19F3N2OS and a molecular weight of 452.49 g/mol . It belongs to a class of N-substituted acetamide derivatives, which are of significant research interest due to their structural features. Notably, similar acetamide compounds are recognized for their structural similarity to the lateral chain of natural benzylpenicillin, making them valuable scaffolds in medicinal chemistry and drug discovery research . The molecule incorporates a thiazole ring, a privileged structure in medicinal chemistry, linked to a diphenylacetamide group and a 3-(trifluoromethyl)benzyl moiety. This specific combination of functional groups is often explored for developing pharmacologically active agents and in the synthesis of more complex chemical entities. The compound is offered with a purity of 90% or higher and is available in various quantities to suit different research needs . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-diphenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2OS/c26-25(27,28)20-13-7-8-17(14-20)15-21-16-29-24(32-21)30-23(31)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,22H,15H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDPAVMAZJQABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292056-83-8
Record name 2,2-DIPHENYL-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .

Chemical Reactions Analysis

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

  • Diphenylacetamide Core : The two phenyl groups at the α-carbon of the acetamide distinguish it from simpler acetamide derivatives. This increases hydrophobicity and may influence π-π stacking interactions.
  • Thiazole Ring : The 1,3-thiazole moiety at position 2 of the acetamide provides a heterocyclic scaffold capable of hydrogen bonding (N–H···N) and coordination with metal ions.

Comparison with Selected Analogs

Compound A : 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Lacks the 5-(3-CF3-benzyl) substituent on the thiazole.
  • Properties :
    • Molecular Formula: C17H14N2OS
    • Hydrogen-bonded dimers form via N–H···N interactions, with π-π stacking between thiazole and phenyl rings.
    • Lower lipophilicity (logP ~3.5) compared to the target compound due to the absence of the CF3 group.
Compound B : 2-Phenoxy-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)acetamide
  • Structure: Replaces diphenyl groups with a phenoxy moiety but retains the 5-(3-CF3-benzyl) thiazole substituent.
  • Properties: Molecular Formula: C19H15F3N2O2S The phenoxy group increases polarity (logP ~4.0) compared to the target compound (estimated logP ~5.2).
Compound C : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure: Features a dichlorophenyl group instead of diphenyl or phenoxy.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C24H18F3N2OS C17H14N2OS C19H15F3N2O2S C11H8Cl2N2OS
Molecular Weight (g/mol) 455.47 294.37 422.42 303.16
logP (Estimated) ~5.2 ~3.5 ~4.0 ~2.8
Hydrogen Bond Acceptors 3 2 4 2
Hydrogen Bond Donors 1 1 1 1

Biological Activity

2,2-Diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide is a compound with potential biological activity, particularly in the realm of cancer research and anti-inflammatory applications. This article reviews its biological properties, including cytotoxicity, anti-inflammatory effects, and structure-activity relationships (SARs), drawing from various studies and literature.

Chemical Structure and Properties

  • Molecular Formula : C25H19F3N2OS
  • SMILES Representation : C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F

The compound features a thiazole ring and trifluoromethyl groups, which are often associated with enhanced biological activity.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of compounds similar to this compound on various cancer cell lines. One study evaluated several synthesized compounds for their effects on MCF-7 breast cancer cells using the MTT assay. The results indicated that these compounds exhibited significant cytotoxicity against MCF-7 cells with lower toxicity towards normal fibroblast cells, suggesting a selective action against cancerous tissues .

Table 1: Cytotoxicity Results Against MCF-7 Cells

CompoundIC50 (μM)Reference Drug (Tamoxifen) IC50 (μM)
Compound A10.515
Compound B8.012
Compound C9.514

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing thiazole rings have been explored in various studies. These compounds have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. One study reported that certain thiazole derivatives effectively inhibited COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound D19.4542.1
Compound E26.0431.4
Compound F28.3923.8

Structure-Activity Relationships (SAR)

Understanding the SAR of thiazole derivatives helps in optimizing their biological activity. Modifications to the thiazole ring and substituents such as trifluoromethyl groups can significantly influence their potency and selectivity towards cancer cells or inflammatory pathways .

Case Studies

In a case study focusing on related thiazole compounds, researchers synthesized various derivatives and evaluated their biological activities through in vitro assays. The findings suggested that electron-withdrawing groups, such as trifluoromethyl substituents, enhanced the cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Q. Table 1: Comparison of Reaction Conditions

ParameterTypical RangeExample from Evidence
Reaction Time4–6 hours4 hours (dioxane)
Temperature20–25°C (ambient)Reflux (~100°C)
Yield75–88%87% (ethanol-DMF)

Basic Research Question: What analytical techniques are critical for structural characterization?

Methodological Answer:
Structural elucidation requires a combination of:

  • X-ray Crystallography : Determines bond lengths (e.g., C–S: 1.74 Å), angles (α = 95.3°), and crystal packing (triclinic system, space group P1) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., trifluoromethyl groups cause downfield shifts in ¹³C NMR) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

Q. Table 2: Key Crystallographic Data

ParameterValueSource
Crystal SystemTriclinic
Unit Cell Volume589.80 ų
R-factor0.041

Advanced Research Question: How can computational methods resolve contradictions in reaction mechanisms?

Methodological Answer:
Contradictions in mechanistic pathways (e.g., nucleophilic substitution vs. radical intermediates) can be addressed using:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies.
  • Reaction Path Search : ICReDD’s hybrid computational-experimental approach identifies low-energy pathways, reducing trial-and-error experimentation .
  • Kinetic Modeling : Validates proposed mechanisms against experimental rate data.

Q. Example Workflow :

Optimize reactants/intermediates using Gaussian09 at B3LYP/6-31G* level.

Simulate reaction trajectories with nudged elastic band (NEB) method.

Validate with experimental kinetic data (e.g., Arrhenius plots).

Advanced Research Question: How should researchers address discrepancies in biological activity data for thiazole-acetamide analogs?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Structural Modifications : Compare substituent effects (e.g., CF₃ vs. NO₂ groups alter hydrophobicity).
  • Data Normalization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. Table 3: Bioactivity Trends in Thiazole Derivatives

SubstituentActivitySource
CF₃ (electron-withdrawing)Enhanced anticancer
Phenyl (hydrophobic)Improved antimicrobial

Advanced Research Question: What strategies ensure stability during long-term storage of this compound?

Methodological Answer:
Stability studies require:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for crystalline forms).
  • HPLC Monitoring : Track purity under varying conditions (e.g., 4°C vs. room temperature).
  • Lyophilization : Stabilize hygroscopic forms via freeze-drying.

Q. Key Findings :

  • Thiazole-acetamides with bulky substituents (e.g., diphenyl) exhibit superior thermal stability .

Advanced Research Question: How can researchers design SAR studies for this compound’s derivatives?

Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:

  • Core Modifications : Vary substituents at the thiazole 5-position (e.g., benzyl vs. alkyl groups).
  • Pharmacophore Mapping : Identify critical motifs (e.g., acetamide carbonyl for H-bonding).
  • In Silico Screening : Use Schrödinger’s Glide for docking studies against target proteins (e.g., kinase inhibitors) .

Q. Example Protocol :

Synthesize 10 derivatives with systematic substituent changes.

Test against a panel of cancer cell lines (e.g., MCF-7, A549).

Corrogate activity with steric/electronic parameters (e.g., Hammett σ values).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.